molecular formula C16H20N2O2 B8815118 Tert-butyl 6-cyano-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1165923-92-1

Tert-butyl 6-cyano-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B8815118
M. Wt: 272.34 g/mol
InChI Key: JNDWCLSAAIVQBG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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properties

CAS RN

1165923-92-1

Product Name

Tert-butyl 6-cyano-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 6-cyano-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-11-12(9-17)5-6-13-10-18(8-7-14(11)13)15(19)20-16(2,3)4/h5-6H,7-8,10H2,1-4H3

InChI Key

JNDWCLSAAIVQBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethylethyl 5-methyl-6-{[(trifluoromethyl)sulfonyl]oxy}-3,4-dihydro-2(1H)-isoquinolinecarboxylate (Preparation 15; 395 mg; 1.00 mmol) in DMF (4 ml) was de-gassed under high vacuum with stirring for 15 min, followed by addition of zinc cyanide (153 mg; 1.30 mmol) and tetrakis(triphenylphosphine)palladium (0) (116 mg; 0.10 mmol) under nitrogen. The resulting deep yellow mixture was stirred at 100° C. for 6 h. The solvent was removed, the residue dissolved in ethyl acetate, and the solution washed with saturated sodium bicarbonate. The aqueous layer was further extracted with ethyl acetate, and the combined organic layers washed with brine, dried (MgSO4), and evaporated to give the crude product. Purification by flash chromatography on silica gel, eluting with a gradient of 5-25% ethyl acetate in cyclohexane, gave the title compound (214 mg) as a white solid.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
153 mg
Type
catalyst
Reaction Step Two
Quantity
116 mg
Type
catalyst
Reaction Step Two

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